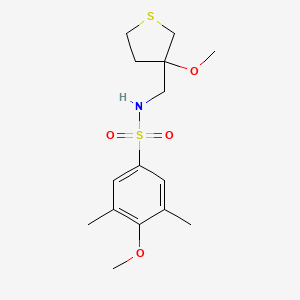![molecular formula C20H14ClNO3S3 B2645065 N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide CAS No. 865613-75-8](/img/structure/B2645065.png)
N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom connected to an amine group. Sulfonamides have a wide range of applications and biological activities, including antibiotic, antifungal, and herbicidal properties .
Scientific Research Applications
Synthesis and Antiviral Activity
This compound is part of a broader class of sulfonamides synthesized for their potential antiviral activities. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have been synthesized, exhibiting specific anti-tobacco mosaic virus activity, highlighting the relevance of this chemical class in the development of antiviral compounds (Chen et al., 2010).
Urease Inhibition and Antibacterial Properties
The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has demonstrated significant urease inhibition and antibacterial activities. The influence of different substituents on the aromatic ring impacts the biological activity of these compounds, providing insights into their potential therapeutic applications (Noreen et al., 2017).
Bacterial Transformations and Environmental Bioremediation
Research into bacterial transformations of dibenzothiophene derivatives, including those related to the class of compounds under discussion, has implications for environmental bioremediation. These studies explore how certain bacteria can metabolize thiophene compounds, potentially contributing to the degradation of environmental pollutants (Kropp et al., 1997).
Cancer Chemotherapeutic Potential
Sulfonylureas, including those structurally related to N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide, have been evaluated for their antitumor properties. This research suggests potential applications of these compounds as cancer chemotherapeutic agents, providing a foundation for further investigation into their clinical utility (Mohamadi et al., 1992).
Proton Exchange Membranes for Fuel Cells
Studies on sulfonated poly(ether sulfone)s, related to the thiophene sulfonamide chemistry, focus on their application as proton exchange membranes in fuel cells. These membranes demonstrate promising characteristics such as high proton conductivity and stability, essential for efficient fuel cell operation (Matsumoto et al., 2009).
Dyeing Polyester Fabrics with Antibacterial Activity
Research on the synthesis of new sulfonamido-hydroxythiophene dyes for polyester fabrics has shown that these compounds can impart desirable dyeing properties and antibacterial activity to the fabrics. This application represents an innovative use of thiophene sulfonamide derivatives in the textile industry (Hossan, 2020).
Mechanism of Action
properties
IUPAC Name |
N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO3S3/c21-13-7-9-14(10-8-13)27-18-12-17(15-4-1-2-5-16(15)20(18)23)22-28(24,25)19-6-3-11-26-19/h1-12,22-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSXSUBKFHCNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


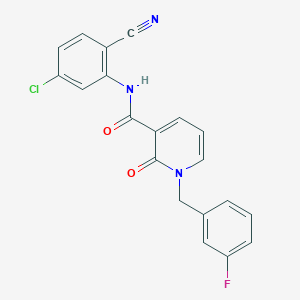
![9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2644987.png)
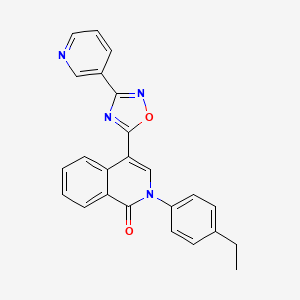
![ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2644989.png)
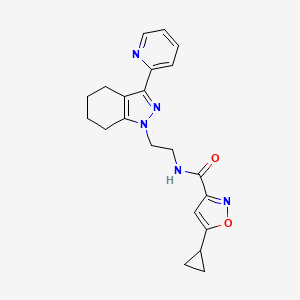
![5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane](/img/structure/B2644993.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2644994.png)
![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)
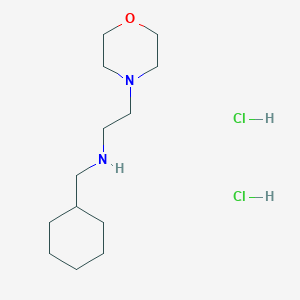
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
